An In-depth Technical Guide to Fmoc-D-Glu(OBzl)-OH: Chemical Properties, Structure, and Application in Peptide Synthesis
An In-depth Technical Guide to Fmoc-D-Glu(OBzl)-OH: Chemical Properties, Structure, and Application in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of N-α-(9-Fluorenylmethoxycarbonyl)-D-glutamic acid γ-benzyl ester, commonly known as Fmoc-D-Glu(OBzl)-OH. It is a critical building block in solid-phase peptide synthesis (SPPS), particularly for introducing D-glutamic acid residues into peptide sequences. The incorporation of D-amino acids is a key strategy for enhancing the proteolytic stability of peptide-based therapeutics, thereby improving their pharmacokinetic profiles.[1][2] This document details its chemical and physical properties, structural information, and standardized protocols for its application in Fmoc-based SPPS.
Core Chemical and Physical Properties
Fmoc-D-Glu(OBzl)-OH is a white to off-white powder widely used as a protected amino acid derivative in peptide synthesis.[3] The key quantitative properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 104091-11-4 | [3] |
| Molecular Formula | C₂₇H₂₅NO₆ | [3] |
| Molecular Weight | 459.49 g/mol | [3] |
| Appearance | White to slight yellow to beige powder | [4] |
| Melting Point | 70 °C (decomposition) | [4] |
| Boiling Point | 698.2 ± 55.0 °C (Predicted) | [3] |
| Solubility | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone | [5] |
| Storage Temperature | 2-30°C; Store in a dry, airtight container at room temperature | [3] |
| Purity (HPLC) | ≥97.0% | [6] |
| Enantiomeric Purity | ≥99.5% |
Chemical Structure and Protecting Group Strategy
Fmoc-D-Glu(OBzl)-OH is a derivative of D-glutamic acid where the α-amino group and the γ-carboxyl group of the side chain are protected to ensure controlled, sequential peptide bond formation.[7]
-
α-Amino Protection : The N-terminus is protected by a 9-fluorenylmethyloxycarbonyl (Fmoc) group. This group is stable under acidic conditions but is readily removed by a mild base, typically a solution of piperidine in DMF.[8][9] This base-lability is the cornerstone of the widely used Fmoc/tBu orthogonal synthesis strategy.[8][10]
-
γ-Carboxyl Side-Chain Protection : The side-chain carboxyl group is protected as a benzyl ester (OBzl). The benzyl group is stable to the mild basic conditions used for Fmoc deprotection but can be removed under strong acidic conditions, such as with trifluoroacetic acid (TFA), or through catalytic hydrogenation.[6] This orthogonality ensures that the side chain remains protected throughout the peptide chain elongation process.[8]
Structural Identifiers:
-
SMILES: O=C(O)--INVALID-LINK--CCC(=O)OCC4=CC=CC=C4
-
InChI Key: HJJURMMMGPQIQP-DEOSSOPVSA-N[4]
Experimental Protocols: Application in Solid-Phase Peptide Synthesis (SPPS)
The following is a generalized protocol for the manual incorporation of Fmoc-D-Glu(OBzl)-OH into a peptide sequence using standard Fmoc-SPPS chemistry on a resin support (e.g., Rink Amide resin for a C-terminal amide).
Materials and Reagents
-
Resin (e.g., Rink Amide MBHA resin)
-
Fmoc-D-Glu(OBzl)-OH
-
Other required Fmoc-protected amino acids
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Deprotection Solution: 20% (v/v) Piperidine in DMF
-
Coupling/Activation Reagents:
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HCTU/HATU
-
N,N'-Diisopropylethylamine (DIPEA)
-
-
Washing Solvents: DMF, DCM
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS)
-
Cold diethyl ether
Step-by-Step Procedure
Step 1: Resin Swelling Swell the resin in DMF for at least 30-60 minutes in a suitable reaction vessel to ensure optimal reaction kinetics.[1]
Step 2: N-terminal Fmoc Deprotection
-
Drain the DMF from the swollen resin.
-
Add the 20% piperidine in DMF solution to the resin and agitate for 5 minutes.[1]
-
Drain the deprotection solution.
-
Add a fresh portion of 20% piperidine in DMF and agitate for an additional 15-20 minutes to ensure complete removal of the Fmoc group.[1]
-
Thoroughly wash the resin multiple times with DMF (e.g., 5x) and DCM (e.g., 3x) to remove all traces of piperidine and the cleaved fluorenyl adduct.[1][10]
Step 3: Amino Acid Coupling (Incorporation of Fmoc-D-Glu(OBzl)-OH)
-
Pre-activation: In a separate vessel, dissolve Fmoc-D-Glu(OBzl)-OH (3-4 equivalents relative to resin loading), HBTU (2.9-3.9 equivalents), and DIPEA (6-8 equivalents) in a minimal amount of DMF.[1][10] Allow the mixture to pre-activate for 2-5 minutes.[1]
-
Coupling: Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the mixture for 1-2 hours at room temperature.[1]
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction, while a positive result (blue beads) signifies the presence of free primary amines and an incomplete reaction.[1][11] If the coupling is incomplete, the step can be repeated ("double coupling").[11]
-
Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (5x) and DCM (3x).[1][10]
Step 4: Chain Elongation Repeat steps 2 (Fmoc Deprotection) and 3 (Amino Acid Coupling) for each subsequent amino acid to be added to the peptide sequence.[1]
Step 5: Final Cleavage and Deprotection
-
After the final amino acid has been coupled, perform a final Fmoc deprotection (Step 2).
-
Wash the peptide-resin extensively with DCM and dry it under a stream of nitrogen or in a vacuum.[10]
-
Add the cleavage cocktail (e.g., 95% TFA, 2.5% Water, 2.5% TIS) to the dried resin. The TIS acts as a scavenger to prevent side reactions with the benzyl protecting group.[10]
-
Agitate the mixture for 2-3 hours at room temperature. This step simultaneously cleaves the peptide from the resin and removes the benzyl (Bzl) side-chain protecting group.[10]
-
Filter the resin and collect the filtrate containing the crude peptide.
-
Precipitate the peptide by adding the filtrate to a large volume of cold diethyl ether.[10]
-
Collect the precipitated peptide by centrifugation, wash with cold ether, and dry under vacuum.
-
The crude peptide can then be purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).
Potential Side Reactions
-
Pyroglutamate Formation: The N-terminal glutamic acid residue can be prone to intramolecular cyclization to form pyroglutamate, which terminates the peptide chain.[6] This is a known side reaction for glutamic acid derivatives in peptide synthesis.[10]
-
Incomplete Coupling: Due to steric hindrance, coupling reactions may sometimes be incomplete, leading to deletion sequences in the final peptide product.[11] Using more potent activating agents like HATU or extending reaction times can mitigate this issue.[11]
Visualization of the SPPS Workflow
The following diagram illustrates the core iterative cycle of incorporating an Fmoc-protected amino acid, such as Fmoc-D-Glu(OBzl)-OH, during solid-phase peptide synthesis.
Caption: The iterative cycle of Fmoc Solid-Phase Peptide Synthesis (SPPS).
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Fmoc-D-Glu(OBZL)-OH [myskinrecipes.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. Fmoc-L-glutamic acid-gamma-benzyl ester | 123639-61-2 [chemicalbook.com]
- 6. Fmoc-Glu(OBzl)-OH Novabiochem 123639-61-2 [sigmaaldrich.com]
- 7. bloomtechz.com [bloomtechz.com]
- 8. benchchem.com [benchchem.com]
- 9. chempep.com [chempep.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
